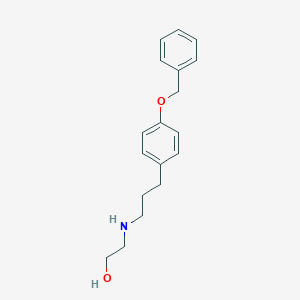
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((3-(p-(phenoxyMethyl)phenyl)propyl)amino)-, commonly known as L-161,240, is a synthetic compound that belongs to the class of selective alpha-1 adrenoceptor antagonists. This compound has been extensively studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure.
Wirkmechanismus
L-161,240 works by selectively blocking alpha-1 adrenoceptors, which are located on the smooth muscle cells of blood vessels and the heart. By blocking these receptors, L-161,240 reduces the constriction of blood vessels and decreases the heart rate, leading to a reduction in blood pressure. It also improves cardiac function by reducing the workload on the heart.
Biochemical and Physiological Effects:
L-161,240 has been shown to have a number of biochemical and physiological effects. It reduces blood pressure by decreasing the constriction of blood vessels and decreasing the heart rate. It also improves cardiac function by reducing the workload on the heart. In addition, L-161,240 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using L-161,240 in lab experiments is that it is a selective alpha-1 adrenoceptor antagonist, which means that it specifically targets these receptors without affecting other receptors in the body. This makes it a useful tool for studying the role of alpha-1 adrenoceptors in cardiovascular diseases. However, one limitation of using L-161,240 is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body.
Zukünftige Richtungen
There are a number of future directions for research on L-161,240. One area of research is the development of new compounds that are more selective and potent than L-161,240. Another area of research is the investigation of the anti-inflammatory effects of L-161,240 and its potential applications in the treatment of other diseases, such as arthritis and asthma. Finally, further studies are needed to fully understand the mechanism of action of L-161,240 and its potential applications in the treatment of cardiovascular diseases.
Synthesemethoden
L-161,240 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 3-(p-phenoxyMethyl)benzaldehyde with 3-bromopropylamine to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-bromopropylamine. This intermediate is then reacted with sodium cyanoborohydride to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-aminopropylamine. Finally, this compound is reacted with 2-chloroethyl ethyl ether to obtain L-161,240.
Wissenschaftliche Forschungsanwendungen
L-161,240 has been extensively studied for its potential applications in the treatment of cardiovascular diseases. It has been shown to selectively block alpha-1 adrenoceptors, which are involved in the regulation of blood pressure and heart rate. Studies have shown that L-161,240 can reduce blood pressure in hypertensive patients without causing significant side effects. It has also been shown to improve cardiac function in patients with congestive heart failure.
Eigenschaften
CAS-Nummer |
101247-77-2 |
|---|---|
Produktname |
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- |
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C18H23NO2/c20-14-13-19-12-4-7-16-8-10-18(11-9-16)21-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,19-20H,4,7,12-15H2 |
InChI-Schlüssel |
MQCQTZCWPYIRJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
Andere CAS-Nummern |
101247-77-2 |
Synonyme |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



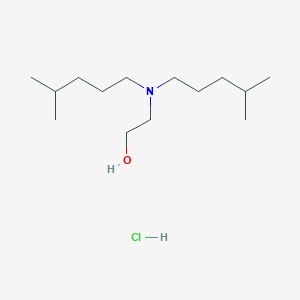
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
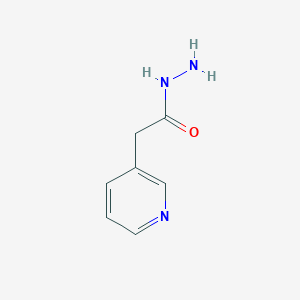
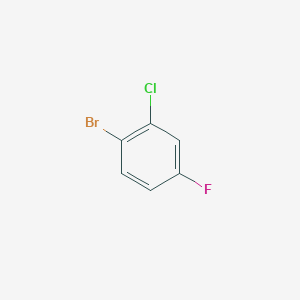
![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)
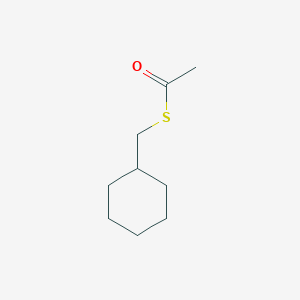
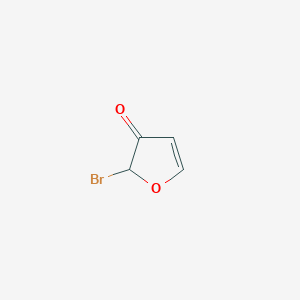
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
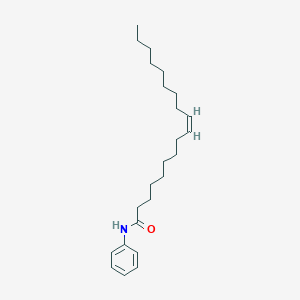
![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
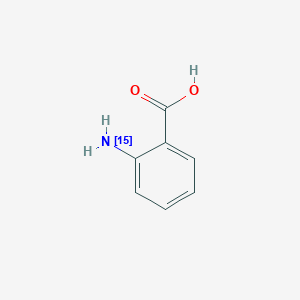

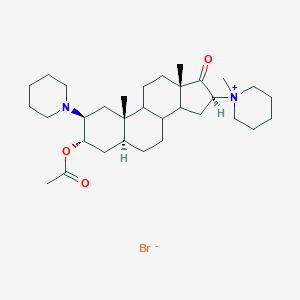
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)